7-Ethyl-3-(trifluoromethyl)quinoline
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Overview
Description
7-Ethyl-3-(trifluoromethyl)quinoline is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and materials science. The incorporation of a trifluoromethyl group into the quinoline structure enhances its biological activity and chemical stability, making it a valuable compound for various scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethyl-3-(trifluoromethyl)quinoline typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-propyl-3-iodoquinoline with ClCF2CO2Me, CuI, and KF in DMF under reflux conditions . Another approach involves the iridium-catalyzed trifluoromethylation of 6-methylquinoline .
Industrial Production Methods: Industrial production of fluorinated quinolines often employs large-scale cyclization and cycloaddition reactions, nucleophilic substitution of halogen atoms, and direct fluorination techniques. These methods are optimized for high yield and purity, ensuring the compound’s suitability for commercial applications .
Chemical Reactions Analysis
Types of Reactions: 7-Ethyl-3-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions, particularly involving the trifluoromethyl group, are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic reagents like amines and thiols are employed under basic conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
7-Ethyl-3-(trifluoromethyl)quinoline has diverse applications in scientific research:
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its antibacterial, antineoplastic, and antiviral activities.
Industry: Utilized in the production of liquid crystals, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of 7-Ethyl-3-(trifluoromethyl)quinoline involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
- 7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline
- Mefloquine
- Brequinar®
- Flosequinan
Comparison: 7-Ethyl-3-(trifluoromethyl)quinoline is unique due to the presence of both an ethyl and a trifluoromethyl group, which confer distinct chemical and biological properties. Compared to other fluorinated quinolines, it exhibits enhanced stability and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H10F3N |
---|---|
Molecular Weight |
225.21 g/mol |
IUPAC Name |
7-ethyl-3-(trifluoromethyl)quinoline |
InChI |
InChI=1S/C12H10F3N/c1-2-8-3-4-9-6-10(12(13,14)15)7-16-11(9)5-8/h3-7H,2H2,1H3 |
InChI Key |
NPXRSSVNALPASA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=NC=C(C=C2C=C1)C(F)(F)F |
Origin of Product |
United States |
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